4-(2-{[2-(BENZYLOXY)PHENYL]METHYLENE}HYDRAZINO)-N~1~-(3-BROMOPHENYL)-4-OXOBUTANAMIDE
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Overview
Description
4-(2-{[2-(BENZYLOXY)PHENYL]METHYLENE}HYDRAZINO)-N~1~-(3-BROMOPHENYL)-4-OXOBUTANAMIDE is a complex organic compound with the molecular formula C24H22BrN3O3 and a molecular weight of 480.35378 g/mol This compound is characterized by its unique structure, which includes a benzyloxy group, a benzylidene hydrazino moiety, and a bromophenyl group
Preparation Methods
The synthesis of 4-(2-{[2-(BENZYLOXY)PHENYL]METHYLENE}HYDRAZINO)-N~1~-(3-BROMOPHENYL)-4-OXOBUTANAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the condensation of 2-(benzyloxy)benzaldehyde with hydrazine hydrate to form the benzylidene hydrazine intermediate. This intermediate is then reacted with N-(3-bromophenyl)-4-oxobutanamide under specific reaction conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
4-(2-{[2-(BENZYLOXY)PHENYL]METHYLENE}HYDRAZINO)-N~1~-(3-BROMOPHENYL)-4-OXOBUTANAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the bromophenyl group, where the bromine atom can be replaced by other substituents using appropriate reagents and conditions
Scientific Research Applications
4-(2-{[2-(BENZYLOXY)PHENYL]METHYLENE}HYDRAZINO)-N~1~-(3-BROMOPHENYL)-4-OXOBUTANAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 4-(2-{[2-(BENZYLOXY)PHENYL]METHYLENE}HYDRAZINO)-N~1~-(3-BROMOPHENYL)-4-OXOBUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
4-(2-{[2-(BENZYLOXY)PHENYL]METHYLENE}HYDRAZINO)-N~1~-(3-BROMOPHENYL)-4-OXOBUTANAMIDE can be compared with other similar compounds, such as:
2-{2-[4-(benzyloxy)benzylidene]hydrazino}-N-(3-bromophenyl)-2-oxoacetamide: This compound has a similar structure but differs in the position of the benzyloxy group and the presence of an oxoacetamide moiety.
2-{2-[2-(benzyloxy)benzylidene]hydrazino}-N-(4-ethoxyphenyl)-2-oxoacetamide: This compound features an ethoxyphenyl group instead of a bromophenyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C24H22BrN3O3 |
---|---|
Molecular Weight |
480.4g/mol |
IUPAC Name |
N-(3-bromophenyl)-N'-[(2-phenylmethoxyphenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C24H22BrN3O3/c25-20-10-6-11-21(15-20)27-23(29)13-14-24(30)28-26-16-19-9-4-5-12-22(19)31-17-18-7-2-1-3-8-18/h1-12,15-16H,13-14,17H2,(H,27,29)(H,28,30) |
InChI Key |
RXELCXBWTXGIPG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)CCC(=O)NC3=CC(=CC=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)CCC(=O)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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